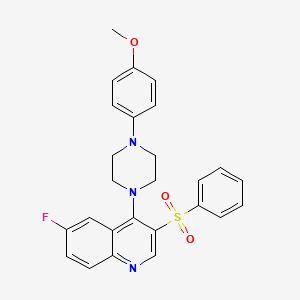

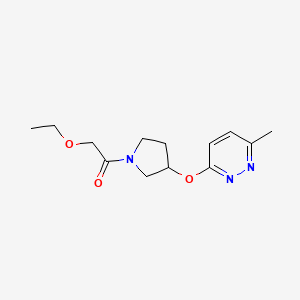

2-(Furan-2-amido)thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

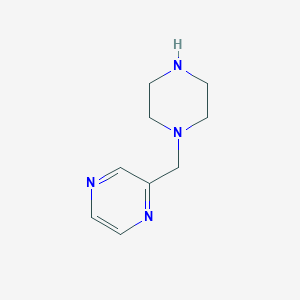

2-(Furan-2-amido)thiophene-3-carboxylic acid is a compound that incorporates both furan and thiophene moieties, which are heterocyclic aromatic rings containing oxygen and sulfur, respectively. This compound is of interest due to the unique properties imparted by the combination of these two heterocycles, which can be useful in various chemical applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-amido)thiophene-3-carboxylic acid can be achieved through several methods. For instance, the lithiation of thiophene-2-carboxylic acids allows for the introduction of various substituents, leading to the synthesis of disubstituted thiophenes . Additionally, the preparation of racemic amino acids with furan or thiophene nuclei can be performed through the reduction of hydroxyimino derivatives, which may serve as a step towards synthesizing the amido derivative . Furthermore, the reaction of furan- or thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates can lead to the formation of bifurans and thiophen-2-ylfurans, which could be intermediates in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related organotin carboxylates has been studied, revealing the coordination geometry around the tin atom when reacting with thiophene- or furan-carboxylic acids . Although not directly studying 2-(Furan-2-amido)thiophene-3-carboxylic acid, these analyses provide insights into the potential coordination chemistry of similar compounds. The electronic spectra and infrared characteristics of furan-carboxamides and thiophene-carboxamides have also been investigated, which could be relevant for understanding the electronic structure of the amido derivative .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives has been explored in various contexts. For example, furan- and thiophene-2-carboxaldehydes can be protected as imidazolidine derivatives, which may be relevant for the selective functionalization of the compound . Thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, indicating that functionalization at the 2-position can lead to biologically active compounds . Additionally, the direct amidation of carboxylic acids catalyzed by 2-furanylboronic acid at room temperature suggests a possible route for introducing the amido group into thiophene-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-amido)thiophene-3-carboxylic acid can be inferred from related studies. The chemoselective protection of heteroaromatic aldehydes and the high-yield syntheses of disubstituted furans and thiophenes indicate that the compound may exhibit selective reactivity based on the functional groups present . The crystal structure of diorganotin carboxylates containing thiophene or furan suggests that the compound may have a defined geometry influenced by its heteroatoms . The electronic and infrared spectra of furan- and thiophene-carboxamides provide a basis for predicting the spectroscopic properties of the amido derivative .

Applications De Recherche Scientifique

Rhodium-catalyzed Alkenylation

A study highlights the regioselective C3-alkenylation of thiophene-2-carboxylic acids , which can be achieved effectively via rhodium/silver-catalyzed oxidative coupling with alkenes. This process is applicable to various substrates, including brominated thiophenecarboxylic acids and furan-2-carboxylic acids, demonstrating a potential pathway for the functionalization of 2-(Furan-2-amido)thiophene-3-carboxylic acid derivatives (Iitsuka et al., 2013).

High-yield Syntheses of Disubstituted Furans and Thiophenes

Another research study focuses on high-yielding syntheses of disubstituted thiophenes , which are critically dependent on the lithium base used for lithiation of furan- and thiophene-2-carboxylic acids. This provides a route to 2,3-disubstituted furans and thiophenes, suggesting methods that could be relevant for derivatives of 2-(Furan-2-amido)thiophene-3-carboxylic acid (Carpenter & Chadwick, 1985).

Spectroscopic Characteristics

The electronic and i.r. spectra of furan-carboxamides and thiophene-carboxamides have been studied to identify chromophores and main absorption frequencies of the amide group as well as the furyl and thienyl groups. This information could be useful in understanding the photophysical properties of 2-(Furan-2-amido)thiophene-3-carboxylic acid derivatives (Alberghina, Fisichella, & Occhipinti, 1980).

Organic Semiconductor Applications

A study describes a new synthesis route for thieno[3,4-b]thiophene and related derivatives from thiophene-2-carboxylic acid and furan-2-carboxylic acid. These heterocycles are of interest for applications in low band gap organic semiconductors, OLEDs, organic photovoltaic cells, and electrochromics, indicating potential electronic applications for 2-(Furan-2-amido)thiophene-3-carboxylic acid derivatives (Dey et al., 2010).

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFBVNZFVVCZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-amido)thiophene-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)